N-(4-Iodophenyl)piperidine-4-carboxamide;hydrochloride
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Overview
Description
N-(4-Iodophenyl)piperidine-4-carboxamide;hydrochloride is a chemical compound with the molecular formula C12H15IN2O·HCl. It is known for its unique structure, which includes an iodophenyl group attached to a piperidine ring. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodophenyl)piperidine-4-carboxamide;hydrochloride typically involves the reaction of 4-iodoaniline with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-Iodophenyl)piperidine-4-carboxamide;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation can produce corresponding carboxylic acids .
Scientific Research Applications
N-(4-Iodophenyl)piperidine-4-carboxamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Iodophenyl)piperidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. The iodophenyl group can engage in various binding interactions, while the piperidine ring provides structural stability. These interactions can modulate biological pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)piperidine-4-carboxamide
- N-(4-Chlorophenyl)piperidine-4-carboxamide
- N-(4-Fluorophenyl)piperidine-4-carboxamide
Uniqueness
N-(4-Iodophenyl)piperidine-4-carboxamide;hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and binding properties. This makes it particularly valuable in applications where specific interactions with biological targets are required .
Properties
IUPAC Name |
N-(4-iodophenyl)piperidine-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O.ClH/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBXCCFLSPPSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=C(C=C2)I.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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